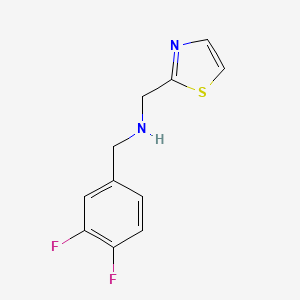![molecular formula C20H19NO4S B15305791 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azetidine ring
Méthodes De Préparation
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the azetidine ring, which can be derived from azetidine-3-carboxylic acid.
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality. This is usually achieved using Fmoc chloride in the presence of a base such as triethylamine.
Methylsulfanyl Introduction: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, often using methylthiol or a related reagent.
Analyse Des Réactions Chimiques
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in a solvent like dimethylformamide (DMF).
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents like DMF, and oxidizing agents like hydrogen peroxide.
Applications De Recherche Scientifique
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of peptide-based drugs, where the Fmoc group serves as a protecting group for amines.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding due to its ability to mimic certain amino acid structures.
Mécanisme D'action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under mild conditions, allowing for the sequential addition of amino acids.
Comparaison Avec Des Composés Similaires
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid can be compared with other Fmoc-protected amino acids and azetidine derivatives:
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of an azetidine ring.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid: Features a 2-oxopropyl group instead of a methylsulfanyl group.
The uniqueness of this compound lies in its specific combination of the Fmoc protecting group, the azetidine ring, and the methylsulfanyl group, which together confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C20H19NO4S |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylsulfanylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C20H19NO4S/c1-26-20(18(22)23)11-21(12-20)19(24)25-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23) |
Clé InChI |
QFUMSIKZNNXTFW-UHFFFAOYSA-N |
SMILES canonique |
CSC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


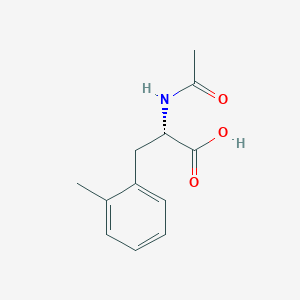
![5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)




![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)
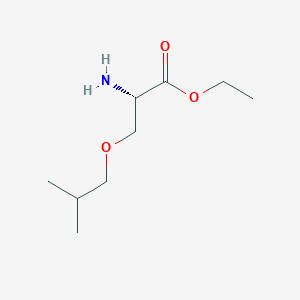
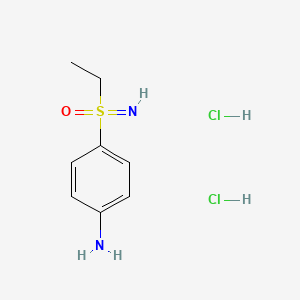
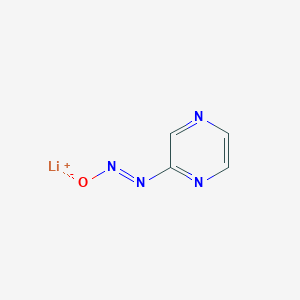
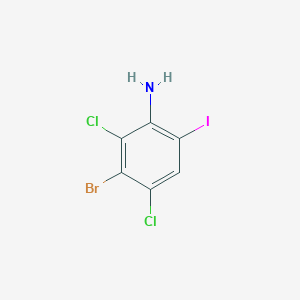
![6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)

